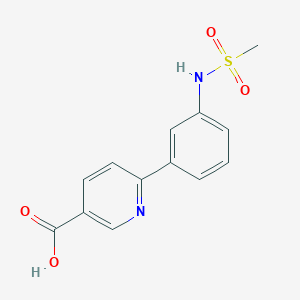
6-(3-Methylsulfonylaminophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methylsulfonylaminophenyl)nicotinic acid, or 6-MSA-PN, is a naturally occurring compound found in the human body. It is a derivative of nicotinic acid, which is a form of vitamin B3. 6-MSA-PN is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-MSA-PN has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to investigate the effects of environmental pollutants on the human body. Additionally, 6-MSA-PN has been used to study the role of nicotinic acid in metabolism, as well as its role in the development of metabolic diseases such as diabetes.
Wirkmechanismus
6-MSA-PN is an inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. This enzyme is involved in the production of reactive oxygen species (ROS) which are toxic to cells. By inhibiting NADPH oxidase, 6-MSA-PN reduces ROS production and thus protects cells from oxidative damage.
Biochemical and Physiological Effects
6-MSA-PN has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to reduce the production of ROS and thus protect cells from oxidative damage. Additionally, 6-MSA-PN has been shown to reduce inflammation, improve insulin sensitivity, and reduce the risk of metabolic diseases such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-MSA-PN in laboratory experiments is its ability to inhibit NADPH oxidase and thus reduce ROS production. This makes it an ideal tool for studying the effects of oxidative stress on cells. One limitation of 6-MSA-PN is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 6-MSA-PN should focus on its potential therapeutic applications. For example, further research should be conducted to investigate its potential to reduce inflammation and improve insulin sensitivity. Additionally, further research should be conducted to investigate its potential to protect cells from oxidative damage. Finally, further research should be conducted to understand the molecular mechanisms by which 6-MSA-PN inhibits NADPH oxidase.
Synthesemethoden
6-MSA-PN can be synthesized through a multi-step process involving the condensation of 3-methylsulfonylaminophenol and nicotinic acid. The reaction is catalyzed by anhydrous sodium sulfate in aqueous ethanol at a temperature of 80-90°C. The reaction is carried out under an inert atmosphere and the reaction mixture is stirred for 4-6 hours. The product is then purified by column chromatography and recrystallized from aqueous ethanol.
Eigenschaften
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXJNVAOLJFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688361 |
Source


|
| Record name | 6-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-51-5 |
Source


|
| Record name | 6-{3-[(Methanesulfonyl)amino]phenyl}pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














